1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester

Description

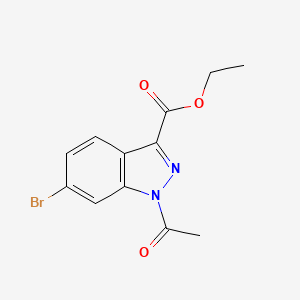

1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester is a substituted indazole derivative featuring three key functional groups:

- 1-Acetyl group: Positioned at the indazole’s nitrogen (N1), this electron-withdrawing group enhances stability and may influence intermolecular interactions like hydrogen bonding.

- 3-Carboxylic acid ethyl ester: The ethyl ester at position 3 modulates solubility and metabolic stability compared to free carboxylic acids.

Properties

IUPAC Name |

ethyl 1-acetyl-6-bromoindazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c1-3-18-12(17)11-9-5-4-8(13)6-10(9)15(14-11)7(2)16/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJQEGOWKCHCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1C=CC(=C2)Br)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of an indazole derivative followed by acetylation and esterification reactions . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, acetic anhydride for acetylation, and ethanol for esterification . Industrial production methods may involve optimization of these steps to improve yield and purity .

Chemical Reactions Analysis

1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been notably utilized in the development of:

- Anti-inflammatory agents: Research indicates that derivatives of indazole compounds exhibit anti-inflammatory properties, making them valuable in treating inflammatory diseases .

- Anti-cancer agents: The structural characteristics of 1-acetyl-6-bromo-1H-indazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including kinase inhibition and receptor modulation .

Case Study: Synthesis of Anti-Cancer Compounds

A study demonstrated the synthesis of novel indazole derivatives using 1-acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester as a starting material. These derivatives were tested for their cytotoxic effects on different cancer cell lines, showing significant promise as potential anti-cancer drugs .

Biochemical Research

In biochemical studies, this compound is employed to explore the mechanisms of action of various enzymes and receptors. Its role includes:

- Investigating enzyme kinetics: The compound aids in understanding how certain enzymes interact with substrates, which is crucial for drug design .

- Receptor studies: It has been used to study nicotinic acetylcholine receptors, contributing to the understanding of neuropharmacology .

Agricultural Chemistry

The compound is being investigated for its potential applications in agricultural chemistry, specifically as:

- Pesticides and herbicides: Research is ongoing to evaluate the efficacy of indazole derivatives in controlling agricultural pests and weeds while minimizing environmental impact .

Data Table: Potential Agricultural Applications

| Application Type | Description | Current Research Status |

|---|---|---|

| Pesticide | Indazole derivatives tested against common pests | Ongoing efficacy trials |

| Herbicide | Evaluating selectivity and effectiveness on target weeds | Preliminary results promising |

Material Science

In material science, this compound is explored for its utility in creating novel materials:

- Polymers and coatings: The compound contributes to enhancing the durability and resistance properties of materials used in various applications, including electronics and construction .

Analytical Chemistry

The compound finds applications in analytical chemistry, particularly in techniques such as chromatography and spectroscopy. It is utilized for:

Mechanism of Action

The mechanism of action of 1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or binding to receptors, leading to various biological effects . The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related indazole and benzimidazole derivatives (Table 1), focusing on substituents, ester groups, and molecular properties.

Key Observations:

Substituent Effects: Bromo vs. Methyl (4498-69-5): Replacing 6-bromo with 6-methyl (C11H12N2O2) reduces molecular weight by ~65 Da and increases lipophilicity (logP). Bromine’s electronegativity and size enhance halogen bonding, whereas methyl may improve membrane permeability . The tert-butyl ester further enhances steric hindrance compared to ethyl esters .

Ester Group Variations :

- Ethyl vs. Methyl Esters (885523-66-0) : The ethyl ester in the target compound offers slower hydrolysis than methyl esters (C10H8BrIN2O2), balancing bioavailability and metabolic stability. Methyl esters are more polar but less stable in vivo .

The allyl group in this analog enables further functionalization via olefin reactions .

Table 1: Comparison of Structural and Physicochemical Properties

*Molecular formula estimated based on analogs: Likely C12H12BrN2O3 (calculated via substituent addition to indazole core).

Research Implications

- Biological Activity : Bromine in the target compound may improve binding to hydrophobic enzyme pockets, while the acetyl group could stabilize interactions with polar residues. Ethyl esters generally offer a balance between solubility and metabolic resistance .

- Synthetic Utility : The acetyl group at N1 may protect the indazole nitrogen during reactions, enabling selective modifications at other positions.

Biological Activity

1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields such as pharmaceuticals and agricultural chemistry.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 311.13 g/mol

- Chemical Structure : The compound features an acetyl group at the 1-position, a bromine atom at the 6-position, and an ethyl ester at the 3-position of the indazole ring.

Indazole derivatives, including this compound, exhibit their biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : These compounds can inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the biosynthesis of pro-inflammatory mediators.

- Modulation of Cellular Pathways : They may affect signaling pathways related to apoptosis and cell proliferation, making them potential candidates for anticancer therapies.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Exhibits significant inhibition of COX enzymes, leading to reduced inflammation. |

| Antimicrobial | Demonstrates activity against various bacterial strains, enhancing antibiotic efficacy. |

| Anticancer | Shows potential in inhibiting tumor growth in vitro and in vivo models. |

| Antiviral | May inhibit viral replication through interference with viral enzymes. |

| Hypoglycemic | Exhibits potential in lowering blood glucose levels, useful in diabetes management. |

Case Studies and Research Findings

Several studies have investigated the biological activity of indazole derivatives, including this compound:

-

Anti-inflammatory Activity :

- A study reported that derivatives similar to this compound exhibited up to 93.80% inhibition of inflammation at a concentration of 1 mM compared to standard drugs like diclofenac sodium .

- The compound's ability to inhibit COX enzymes was confirmed through enzyme assays, with IC values indicating strong anti-inflammatory potential.

- Antimicrobial Activity :

- Anticancer Potential :

Applications

The compound is being explored for various applications:

- Pharmaceutical Development : As a key intermediate for synthesizing anti-inflammatory and anticancer agents.

- Agricultural Chemistry : Investigated for its potential as a pesticide or herbicide due to its biological activity against plant pathogens.

- Material Science : Used in formulating novel materials such as polymers with enhanced properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.